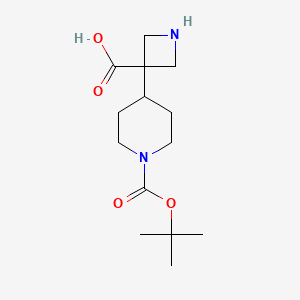![molecular formula C12H16N4OS B12929659 2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol CAS No. 920503-57-7](/img/structure/B12929659.png)
2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is a synthetic compound that incorporates a tetrahydro-2H-pyran ring and a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol typically involves the following steps:
Selection of Adenine: The synthesis begins with adenine as the nucleobase foundation.
Modification at N9 Position: The adenine is modified at the N9 position to introduce the tetrahydro-2H-pyran ring.
Introduction of Ethanethiol Group: The ethanethiol group is introduced through a substitution reaction, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the purine ring.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and thiol reagents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Purine Derivatives: Formed from reduction reactions.
Substituted Thiol Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s structure allows it to bind to specific sites on DNA and RNA, potentially inhibiting replication and transcription processes. Additionally, it may modulate enzymatic activities involved in cellular repair and apoptosis, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: Another synthetic adenine derivative with a tetrahydro-2H-pyran ring.
Tetrahydropyranyl Ethers: Commonly used in organic synthesis as protecting groups for alcohols.
Uniqueness
2-(9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)ethanethiol is unique due to the presence of both a purine derivative and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
920503-57-7 |
|---|---|
Molekularformel |
C12H16N4OS |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
2-[9-(oxan-2-yl)purin-6-yl]ethanethiol |
InChI |
InChI=1S/C12H16N4OS/c18-6-4-9-11-12(14-7-13-9)16(8-15-11)10-3-1-2-5-17-10/h7-8,10,18H,1-6H2 |
InChI-Schlüssel |
PNZFZGQHJNKIOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


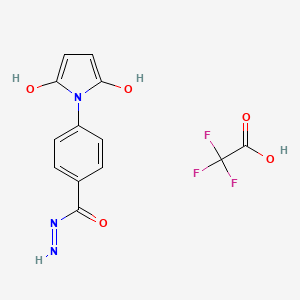
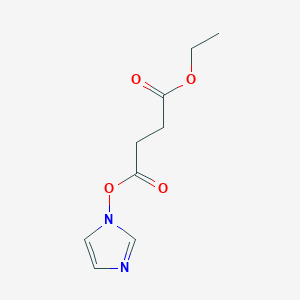
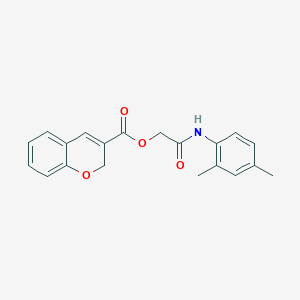
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)

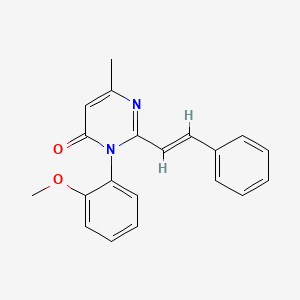

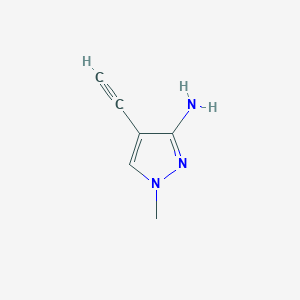
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)


